Product packaging for Soyasapogenol M1(Cat. No.:CAS No. 595-14-2)

Soyasapogenol M1

Cat. No.: B1226354
CAS No.: 595-14-2
M. Wt: 440.7 g/mol
InChI Key: VNGUCOGHCJHFID-UHFFFAOYSA-N
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Description

Natural Presence in Fermented Soybean Products

Soyasapogenol C is notably found in various fermented soybean products. mdpi.comresearchgate.netnih.govdntb.gov.ua Its presence has been identified in traditional East Asian foods such as Cheonggukjang (a Korean fermented soybean paste), Doenjang (Korean soybean paste), miso (Japanese soybean paste), Doubanjiang (Chinese broad bean paste), and Tianmianjiang (Chinese sweet bean sauce). mdpi.com The fermentation process is a key factor in the formation of Soyasapogenol C, with its content being particularly high in products that undergo longer fermentation periods. semanticscholar.org For instance, Doenjang, which has a fermentation period of one to three years, exhibits the highest relative content of Soyasapogenol C compared to other fermented soybean products with shorter fermentation times. semanticscholar.org

Derivation Pathways of Soyasapogenol C from Precursor Molecules

Soyasapogenol C is not considered a natural aglycone of soyasaponins but is rather a derivative of Soyasapogenol B. mdpi.comresearchgate.netresearchgate.net Soyasapogenol B is a major soyasaponin aglycone, and its conversion to Soyasapogenol C is a significant transformation that occurs under specific conditions. mdpi.com This relationship is crucial as Soyasapogenol B is a precursor to Soyasapogenol C. mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net

The formation of Soyasapogenol C from Soyasapogenol B is facilitated by acid hydrolysis. mdpi.comresearchgate.netresearchgate.net This chemical process is considered the primary pathway for its generation. researchgate.net Some researchers even suggest that Soyasapogenol C may be an artifact formed during the acid hydrolysis of Soyasapogenol B in laboratory settings. researchgate.netscispace.com The hydrolysis process involves the removal of sugar moieties from the parent soyasaponins, leading to the formation of the aglycone, Soyasapogenol B, which can then be converted to Soyasapogenol C. researchgate.netiastate.edu

Biosynthetic Pathways of Parent Soyasaponins and Aglycones

The biosynthesis of soyasaponins, the parent compounds of soyasapogenols, is a complex process involving multiple enzymatic steps. frontiersin.orgnih.gov These oleanane-type triterpenoid (B12794562) glycosides are primarily found in soybeans. mdpi.com

The initial and one of the most critical steps in the biosynthesis of triterpenoids is the cyclization of 2,3-oxidosqualene (B107256). nih.govmdpi.com This reaction is a branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid biosynthesis). researchgate.net

The enzymes responsible for the cyclization of 2,3-oxidosqualene are known as oxidosqualene cyclases (OSCs). frontiersin.orgnih.govresearchgate.net These enzymes catalyze a series of complex reactions, including protonation, cyclization, and rearrangements, to form the diverse array of triterpenoid skeletons. mdpi.comresearchgate.net In the context of soyasaponin biosynthesis, β-amyrin synthase is a key OSC that catalyzes the formation of β-amyrin, the fundamental backbone of soyasapogenols A and B. mdpi.comfrontiersin.orgnih.gov Following the creation of the basic triterpenoid skeleton by OSCs, further modifications, such as oxidation by cytochrome P450 monooxygenases and glycosylation by UDP-dependent glycosyltransferases, lead to the vast diversity of soyasaponins found in nature. mdpi.comfrontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O2 B1226354 Soyasapogenol M1 CAS No. 595-14-2

Properties

IUPAC Name

4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,12,12a,14,14a-dodecahydropicen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,14-15,21-24,31-32H,9-13,16-19H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGUCOGHCJHFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C=C1)C)C)C)(C)CO)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasapogenol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

595-14-2
Record name Soyasapogenol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 239 °C
Record name Soyasapogenol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Biogenesis of Soyasapogenol C

Biosynthetic Pathways of Parent Soyasaponins and Aglycones

Key Enzymatic Steps in Triterpenoid (B12794562) Skeletons Formation

Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of heme-containing enzymes that play a critical role in the structural diversification of triterpenes. frontiersin.orgmdpi.com They catalyze regio- and stereo-specific oxidation reactions, such as hydroxylation, which are essential for the functionalization of the triterpene scaffold. frontiersin.org In the biosynthesis of soyasapogenols, P450s are the key enzymes responsible for decorating the initial β-amyrin core.

The formation of Soyasapogenol B from β-amyrin is a multi-step process involving several specific P450 enzymes. One of the initial and crucial steps is the hydroxylation at the C-24 position, a reaction catalyzed by CYP93E1. plos.orgfrontiersin.org Further hydroxylations are required to complete the synthesis. Research using engineered yeast has identified specific combinations of P450s that can produce Soyasapogenol B. For instance, the co-expression of CYP93E3 and CYP72A566 from Glycyrrhiza glabra or CYP93E2 and CYP72A61V2 from Medicago truncatula in a β-amyrin-producing yeast strain successfully yielded Soyasapogenol B. researchgate.netnih.gov These findings underscore the role of specific P450s in executing precise oxidative modifications on the β-amyrin skeleton to generate Soyasapogenol B, the direct precursor to Soyasapogenol C.

Enzyme (Gene)OrganismFunction in Soyasapogenol BiosynthesisReference
CYP93E1Glycine max (Soybean)Catalyzes the C-24 hydroxylation of β-amyrin. plos.orgfrontiersin.org
CYP72A69 (Sg-5)Glycine max (Soybean)Catalyzes the C-21 hydroxylation of soyasapogenol B to produce soyasapogenol A. plos.org
CYP93E2Medicago truncatulaPart of the enzymatic cascade (with CYP72A61V2) to produce Soyasapogenol B. researchgate.netnih.gov
CYP72A61V2Medicago truncatulaPart of the enzymatic cascade (with CYP93E2) to produce Soyasapogenol B. researchgate.net
CYP93E3Glycyrrhiza glabra (Licorice)Part of the enzymatic cascade (with CYP72A566) to produce Soyasapogenol B. researchgate.netnih.gov
CYP72A566Glycyrrhiza uralensis (Licorice)Catalyzes C-22 hydroxylation of 24-hydroxy-β-amyrin, a key step toward Soyasapogenol B. nih.govosaka-u.ac.jp
Uridine Diphosphate-Dependent Glycosyltransferases

Uridine diphosphate-dependent glycosyltransferases (UGTs) are enzymes that catalyze the attachment of sugar moieties from an activated UDP-sugar donor to an acceptor molecule, such as a triterpenoid aglycone. frontiersin.orgfrontiersin.org This glycosylation step is fundamental to the biosynthesis of saponins (B1172615), increasing their water solubility and structural diversity. frontiersin.orgfrontiersin.org

In the context of soyasaponin biosynthesis, UGTs act after the formation of the soyasapogenol aglycones (like Soyasapogenol B) by the P450 enzymes. mdpi.com They are responsible for creating the complex sugar chains attached at various positions on the sapogenin core, leading to a vast array of different soyasaponin molecules. frontiersin.org For example, the synthesis of soyasaponin I from soyasapogenol B involves sequential sugar transfers catalyzed by UGTs; UGT73P2 adds a galactose to the C-3 linked glucuronic acid of soyasapogenol B, and UGT91H4 then adds a rhamnose to that galactose. mdpi.com Research has also identified a specific UDP-glucuronic acid:soyasapogenol glucuronosyltransferase (UGASGT) in germinating soybean seeds that shows high specificity for soyasapogenols as acceptors and UDP-glucuronic acid as the sugar donor. researchgate.net While UGTs are not directly involved in forming the Soyasapogenol C aglycone, they are essential for producing the parent soyasaponin glycosides from which Soyasapogenol B is ultimately released.

Enzyme (Gene)OrganismFunction in Soyasaponin BiosynthesisReference
UGT73P2Glycine max (Soybean)Adds a galactose to the C-3 glucuronic acid of soyasapogenol B. mdpi.com
UGT91H4Glycine max (Soybean)Adds a rhamnose to the galactose moiety on the C-3 sugar chain of a soyasapogenol B glycoside. mdpi.com
UGASGTGlycine max (Soybean)Transfers glucuronic acid specifically to soyasapogenol acceptors. researchgate.net
UGT73K1Medicago truncatulaDemonstrates specificity for soyasapogenols B and E. mdpi.com
UGT73F4 (Sg-1a)Glycine max (Soybean)Adds a xylose to the C-22 sugar chain of group A saponins. oup.com
GuCSyGTGlycyrrhiza uralensis (Licorice)Catalyzes 3-O-glucuronosylation of soyasapogenol B. osaka-u.ac.jp

Genetic Regulation of Soyasapogenol Biosynthesis

The biosynthesis of soyasapogenols is tightly controlled at the genetic level, with specific genes encoding the enzymes for each step of the pathway. plos.orgfrontiersin.org The identification and characterization of these genes have provided significant insight into how soyasaponin profiles are determined.

Several key genes have been isolated and their functions confirmed. The Sg-5 gene in soybean (Glyma.15g243300) encodes CYP72A69, the P450 enzyme that hydroxylates soyasapogenol B at the C-21 position to form soyasapogenol A. plos.org Natural mutations in this gene, such as those leading to a premature stop codon or a critical amino acid change, result in the complete absence of group A saponins. plos.org The critical role of P450s in the pathway has been further demonstrated using gene editing. In Medicago truncatula, a targeted knockout of the CYP93E2 gene using CRISPR/Cas9 completely abolished the production of soyasapogenols in the leaves, stems, and roots, redirecting metabolic flux towards other saponins. nih.gov

The glycosylation patterns are also under strict genetic control. The Sg-1 locus on soybean chromosome 7, for example, determines the terminal sugar on the C-22 sugar chain of group A saponins. oup.com Different alleles at this locus, such as Sg-1a (encoding UGT73F4) and Sg-1b (encoding UGT73F2), are responsible for adding different sugars (xylose or glucose, respectively). oup.com Furthermore, the entire biosynthetic pathway can be up-regulated by signaling molecules. Treatment of cultured licorice cells with methyl jasmonate, a plant defense hormone, was shown to increase the mRNA levels and enzyme activities of β-amyrin synthase (bAS), squalene (B77637) synthase (SQS), and a UGT, leading to enhanced production of soyasaponins. oup.com

Gene LocusEncoded EnzymeFunctionReference
CYP93E2Cytochrome P450 93E2Essential for soyasapogenol B biosynthesis in Medicago truncatula. nih.gov
Sg-5 (Glyma.15g243300)Cytochrome P450 72A69Responsible for the biosynthesis of soyasapogenol A from soyasapogenol B in soybean. plos.org
Sg-1 (Glyma07g38460)UDP-glycosyltransferases (e.g., UGT73F4, UGT73F2)Controls the structural diversity of the terminal sugar on the C-22 sugar chain of group A saponins. oup.com

Metabolic Pathways in Soybean Plants Influencing Soyasapogenol Profiles

The production and accumulation of soyasapogenols and their corresponding saponins are not isolated processes but are influenced by the broader metabolic state of the soybean plant. plos.orgmdpi.com The biosynthesis of these specialized metabolites requires precursors and energy derived from primary metabolic pathways, and their profiles can be significantly altered by environmental conditions. mdpi.comnih.gov

Abiotic stresses are known to cause major shifts in plant metabolism, often leading to an increased production of secondary metabolites as a defense response. mdpi.com Studies on soybean have shown that stresses like low phosphorus, drought, and heat significantly impact metabolic pathways that can influence saponin (B1150181) profiles. plos.orgmdpi.com Low phosphorus stress, for example, alters the regulation of numerous metabolic pathways, including those for amino acids and flavonoids, and leads to changes in the profile of root exudates. plos.orgnih.gov Similarly, drought and heat stress affect carbohydrate metabolism, amino acid metabolism, and the synthesis of secondary metabolites like flavonoids and phenylpropanoids. mdpi.com These systemic metabolic shifts can alter the availability of precursors and the expression of biosynthetic genes, thereby influencing the final profile of soyasapogenols and soyasaponins in the plant.

Advanced Methodologies for Isolation, Purification, and Analytical Characterization of Soyasapogenol C

Sophisticated Extraction Techniques for Soyasapogenols from Complex Matrices

The initial step in isolating Soyasapogenol C and other soyasapogenols typically involves the extraction of their parent glycosides, soyasaponins, from raw materials like soybeans or soy hypocotyls. The aglycones are then liberated through hydrolysis. Traditional methods like Soxhlet extraction are often surpassed by modern techniques that offer improved efficiency and reduced degradation of target compounds.

Modern Extraction Methods: Advanced methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have gained prominence. scispace.comresearchgate.net UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This method has been shown to be significantly faster than conventional techniques. researchgate.net For instance, sonication-assisted extraction of ginseng saponins (B1172615), which are structurally related to soyasaponins, was found to be about three times faster than traditional Soxhlet extraction. researchgate.net

MAE employs microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. researchgate.netmdpi.com Optimal conditions for MAE of saponins from chickpea, for example, were achieved with 70% aqueous ethanol (B145695) at 70°C for 10 minutes under 400W power, demonstrating higher efficiency in a shorter time compared to heat reflux, Soxhlet, and ultrasonic extraction. mdpi.com A comparison of various extraction techniques for soyasaponins revealed the following order of increasing yield: Soxhlet < reflux < sonication < room temperature stirring. nih.gov

Hydrolysis: Following extraction of the saponins, acid or enzymatic hydrolysis is employed to cleave the sugar moieties and yield the sapogenol aglycones. nih.govresearchgate.net Acid hydrolysis with hydrochloric acid (HCl) in anhydrous methanol (B129727) is a common method to release soyasapogenols without producing significant artifacts. ishs.orgactahort.orgscispace.com For example, hydrolysis with 3% sulfuric acid in anhydrous methanol for 3 hours has been reported to produce a high yield of soyasapogenols. nih.gov Enzymatic hydrolysis, using enzymes like saponin (B1150181) hydrolase from Aspergillus flavus or Aspergillus terreus, offers a milder alternative that can selectively produce specific sapogenols like Soyasapogenol B. researchgate.netresearchgate.net

Table 1: Comparison of Extraction Techniques for Soyasaponins
TechniqueTypical SolventsKey ParametersRelative Efficiency/YieldReference
Stirring (Room Temp)Aqueous MethanolTime (24-48h)Highest nih.gov
Ultrasound-Assisted Extraction (UAE)Aqueous EthanolTime, Temperature, PowerHigh researchgate.netnih.gov
Microwave-Assisted Extraction (MAE)Aqueous EthanolTime, Temperature, Power, Solvent RatioHigh, and very rapid mdpi.comnih.gov
Reflux ExtractionMethanolTime (4-6h), Temperature (e.g., 60-90°C)Moderate nih.govnih.gov
Soxhlet ExtractionMethanolTime, TemperatureLowest nih.gov

Chromatographic Purification Strategies

After extraction and hydrolysis, the resulting crude mixture containing Soyasapogenol C requires extensive purification. Various chromatographic techniques are employed, often in combination, to achieve high purity.

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, minimizing irreversible adsorption of the sample. ontosight.ai This makes it particularly suitable for the separation of natural products like soyasapogenols. tandfonline.comtandfonline.com For the separation of Soyasapogenol A and B, a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (3:6:4:2, v/v/v/v) has been successfully applied. tandfonline.comtandfonline.comresearchgate.net In a study comparing purification methods, a two-step HSCCC process yielded Soyasapogenol A and B with purities of 98.09% and 98.90%, respectively. tandfonline.comtandfonline.com This method proved to be faster and more environmentally friendly, with higher yields and lower solvent consumption compared to preparative HPLC. tandfonline.comtandfonline.com

Preparative High-Performance Liquid Chromatography (HPLC) for Fractionation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for the final purification of individual soyasapogenols to a high degree of purity. nih.govusda.gov While effective, it can be hampered by high solvent consumption and lower recovery yields for large-scale preparations. nih.govtandfonline.com Typically, a reversed-phase C18 column is used. usda.govtjnpr.org In one methodology, crude extracts were first fractionated using flash chromatography, and the saponin-containing fractions were then subjected to prep-HPLC. usda.gov The effluent was monitored by UV detection (e.g., at 210 nm), and fractions containing the target compounds were collected for further analysis. usda.gov Despite its drawbacks for large-scale work, prep-HPLC remains a crucial technique for obtaining highly pure standards for analytical and biological studies. scholaris.ca

Solid-Phase Extraction (SPE) Protocols for Soyasapogenol Enrichment

Solid-Phase Extraction (SPE) is a versatile and economical technique used for sample cleanup, fractionation, and enrichment of soyasapogenols from crude extracts. thermofisher.com It is often used as a preliminary purification step before more advanced chromatographic methods. actahort.orgscispace.comresearchgate.net C18 cartridges are commonly used, where the principle of reversed-phase chromatography is applied. researchgate.netmdpi.com A typical protocol involves loading the hydrolyzed extract onto a conditioned C18 cartridge. The cartridge is then washed with low-concentration aqueous methanol (e.g., 5-20% v/v) to remove polar impurities, after which the soyasapogenols are eluted with a higher concentration of methanol or another suitable organic solvent. scispace.commdpi.com This method can effectively separate soyasapogenols from more polar compounds and has been used to produce soyasapogenol B with a purity of 86%. researchgate.net

Advanced Analytical Techniques for Elucidation and Quantification

Accurate identification and quantification of Soyasapogenol C are critical. Modern analytical techniques, particularly those coupling chromatography with mass spectrometry, provide the necessary sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid Chromatography-Mass Spectrometry (LC-MS), and its tandem version (LC-MS/MS), is the predominant analytical technique for the analysis of soyasapogenols. usda.govnih.govoup.com It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

Chromatography: Reversed-phase HPLC with a C18 column is standard for separating soyasapogenols. mdpi.commdpi.com Gradient elution is typically used, often with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, usually containing an additive such as formic acid or acetic acid to improve peak shape and ionization efficiency. mdpi.commdpi.comacs.org

Mass Spectrometry: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources. nih.govacs.org Analysis is often performed in the positive ion mode. mdpi.comacs.org For structural elucidation, MS/MS analysis is invaluable. The precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic pattern of product ions. For instance, soyasapogenols typically show characteristic dehydration fragment ions in their mass spectra. acs.org For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used to enhance sensitivity and selectivity, with lower limits of quantitation (LOQs) reaching the low ng/mL level in biological matrices. researchgate.netnih.gov

Table 2: Example LC-MS Parameters for Soyasapogenol Analysis
ParameterDescriptionReference
Chromatography System Agilent 1290 Infinity LC mdpi.com
Column Kinetex C18 (250 × 4.6 mm; 5µm) mdpi.com
Mobile Phase A 0.25% (v/v) acetic acid in water mdpi.com
Mobile Phase B 0.25% (v/v) acetic acid in methanol mdpi.com
Gradient Elution 70%–90% B (40 min), 90%–60% B (5 min), re-equilibration mdpi.com
Mass Spectrometer Agilent 6490 Triple-Quadrupole MS mdpi.com
Ionization Mode Positive Electrospray Ionization (ESI) mdpi.comacs.org
Detection Mode Multiple Reaction Monitoring (MRM) for quantification nih.gov

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it an ideal method for the detection and quantification of Soyasapogenol C, even at low concentrations. This technique combines the superior separation capabilities of HPLC with the precise mass analysis of tandem mass spectrometry.

Several studies have developed and validated HPLC-MS/MS methods for the analysis of soyasapogenols. nih.gov For instance, a method was developed to evaluate the content of group A and B soyasaponins and their corresponding aglycones, soyasapogenol A and soyasapogenol B, in various soy foods. nih.gov This involved an acid hydrolysis step to convert the soyasaponins into their respective soyasapogenols before HPLC-MS/MS analysis. nih.gov The chromatographic separation is typically achieved on a C18 column, which is well-suited for separating nonpolar to moderately polar compounds like Soyasapogenol C. mdpi.comcropbio.or.kr

The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient elution using a mixture of an organic solvent, such as methanol or acetonitrile, and water, often with a small percentage of an acid like formic or acetic acid to improve peak shape and ionization efficiency. nih.govmdpi.com For example, one method utilized a mobile phase of 0.05% formic acid in methanol and 0.05% formic acid in water in an isocratic mode. nih.gov Another method employed a gradient of acetic acid in water and acetic acid in methanol. mdpi.com

Detection by tandem mass spectrometry is highly specific. The instrument is typically operated in positive ionization mode, where Soyasapogenol C can be detected as a protonated molecule [M+H]⁺. mdpi.com The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, minimizing interference from other components in the matrix. Optimization of MS/MS parameters, such as collision energy, is crucial for maximizing the signal of the target analyte. mdpi.com

Table 1: Exemplary HPLC-MS/MS Parameters for Soyasapogenol Analysis

ParameterConditionReference
HPLC System Waters ACQUITY UPLC nih.gov
Column BEH shield RP18 (2.1 mm × 150 mm, 1.7 μm) nih.gov
Mobile Phase A 0.05% formic acid in water nih.gov
Mobile Phase B 0.05% formic acid in methanol nih.gov
Elution Mode Isocratic (A:B = 10:90) nih.gov
Flow Rate 0.2 mL/min nih.gov
Column Temperature 40°C nih.gov
Injection Volume 5 µL nih.gov
Mass Spectrometer Triple Quadrupole nih.gov
Ionization Mode Not specified nih.gov

This table provides an example of HPLC-MS/MS conditions and is not exhaustive. Specific parameters may vary depending on the instrumentation and analytical goals.

Application in Complex Mixture Analysis

The application of HPLC-MS/MS extends to the analysis of Soyasapogenol C in a variety of complex mixtures, including fermented soybean products, biological samples, and dietary supplements. mdpi.comnih.govocl-journal.org

In the context of fermented foods, research has shown that the fermentation process can significantly alter the profile of soyasaponins, often leading to an increase in the content of their aglycones, including Soyasapogenol C. mdpi.com One study comparing six traditional fermented soybean products found that the relative content of isoflavone (B191592) aglycons and Soyasapogenol C was highest in Doenjang (DJ), a fermented soybean paste. mdpi.com This highlights the utility of advanced analytical methods in understanding the chemical changes that occur during food processing.

Furthermore, HPLC-MS/MS is instrumental in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of compounds in living organisms. For example, the technique has been used to analyze plasma and fecal samples to understand the fate of soyasaponins and their metabolites in the body. mdpi.com These studies often require extensive sample preparation, such as solid-phase extraction (SPE), to isolate the analytes of interest from the complex biological matrix before analysis. mdpi.com

The analysis of dietary supplements is another area where HPLC-MS/MS proves invaluable. The composition of these products can be highly variable, and accurate quantification of active compounds like Soyasapogenol C is essential for quality control and ensuring product consistency. ocl-journal.org Research has revealed significant variability in the isoflavone and soyasaponin content among different lots of soy-based dietary supplements. ocl-journal.org

Table 2: Research Findings on Soyasapogenol C in Complex Mixtures

Research AreaKey FindingAnalytical MethodReference
Fermented Foods The relative content of Soyasapogenol C was highest in Doenjang among six fermented soybean products.UHPLC-q-Orbitrap-MS mdpi.com
Pharmacokinetics LC-MS/MS was used to analyze Soyasapogenol B in human fecal and plasma samples after consumption of a soya-rich diet.LC-MS/MS mdpi.com
Dietary Supplements Significant variability in soyasaponin content was observed across different lots of soy-based supplements.HPLC/UV ocl-journal.org

Mechanistic Investigations of Soyasapogenol C Bioactivity in Cellular and Molecular Models

Cellular Signaling Pathway Modulation by Soyasapogenol C

Soyasapogenol C has been shown to influence critical cellular signaling networks that are central to energy homeostasis and lipid metabolism. nih.govresearchgate.net Its ability to interact with and modulate these pathways provides a foundation for its observed biological activities.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Cascades

A primary mechanism of action for Soyasapogenol C is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net AMPK acts as a master regulator of cellular energy balance. nih.gov When activated, typically in response to low cellular energy levels, AMPK initiates a cascade of events to restore energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. mdpi.combiorxiv.org

Research indicates that Soyasapogenol C induces the phosphorylation of AMPK in HepG2 cells, a human liver cancer cell line commonly used to study hepatic metabolism. nih.govresearchgate.net This phosphorylation is a key step in the activation of the kinase. mdpi.com The activation of AMPK by Soyasapogenol C is thought to be mediated, at least in part, through the upstream kinase LKB1. nih.govrsc.org Once activated, AMPK can phosphorylate downstream targets, including acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. frontiersin.org Phosphorylation of ACC by AMPK inhibits its activity, thereby reducing the production of malonyl-CoA, a crucial substrate for fatty acid synthesis, and consequently suppressing lipogenesis. frontiersin.org

Stimulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Nuclear Translocation

In addition to its effects on AMPK, Soyasapogenol C also stimulates the nuclear translocation of peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.net PPARα is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in fatty acid catabolism. sigmaaldrich.comqiagen.com

Studies have demonstrated that Soyasapogenol C treatment leads to an increased presence of PPARα in the nucleus of HepG2 cells. researchgate.netresearchgate.net This nuclear translocation is a critical step for PPARα to exert its transcriptional activity. Once in the nucleus, PPARα heterodimerizes with the retinoid X receptor (RXR) and binds a specific DNA sequence known as the peroxisome proliferator response element (PPRE) in the promoter region of its target genes. sigmaaldrich.comcaymanchem.com Research has confirmed that Soyasapogenol C enhances the binding of PPARα to PPREs, indicating its ability to promote the transcriptional activation of PPARα target genes. nih.govresearchgate.net

Downstream Transcriptional Regulation by Soyasapogenol C

The activation of AMPK and PPARα by Soyasapogenol C culminates in the modulation of a suite of downstream genes that govern lipid metabolism. The dual activation of these pathways leads to a coordinated response that favors fatty acid oxidation over synthesis. nih.govresearchgate.net

The downstream effects of Soyasapogenol C-induced signaling include the upregulation of genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1α (CPT-1α) and acyl-CoA oxidase 1 (ACOX1). researchgate.net At the same time, it suppresses the expression of genes that promote lipogenesis. nih.govresearchgate.net This transcriptional reprogramming effectively shifts the metabolic balance within the cell towards lipid utilization and away from lipid storage.

Impact on Lipid Metabolism at the Cellular Level

The modulation of cellular signaling pathways by Soyasapogenol C has a direct and measurable impact on lipid metabolism, particularly within hepatic cell lines.

Inhibition of Intracellular Triglyceride Accumulation in Hepatic Cell Lines

A key consequence of Soyasapogenol C's bioactivity is the significant inhibition of intracellular triglyceride accumulation in liver cells. nih.govresearchgate.net In in vitro models of hepatic steatosis, where liver cells are induced to accumulate fat, treatment with Soyasapogenol C has been shown to markedly reduce the levels of intracellular triglycerides. researchgate.net This effect is visually confirmed by techniques such as Oil Red O staining, which reveals a decrease in the number and size of lipid droplets within the cells. researchgate.net

Regulation of Lipogenesis Gene Expression

Soyasapogenol C's ability to inhibit fat accumulation is closely linked to its regulation of genes involved in lipogenesis, the process of synthesizing fatty acids and triglycerides. nih.govresearchgate.net A key transcriptional regulator of lipogenesis is the sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov SREBP-1c controls the expression of several crucial lipogenic enzymes, including fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD-1). nih.govresearchgate.net

Table 1: Effects of Soyasapogenol C on Key Molecular Targets in HepG2 Cells

TargetEffect of Soyasapogenol CAssociated PathwayReference
AMPK Increased Phosphorylation (Activation)AMPK Signaling researchgate.net
PPARα Increased Nuclear TranslocationPPARα Signaling researchgate.net
ACC Increased Phosphorylation (Inhibition)Fatty Acid Synthesis researchgate.net
CPT-1α Increased ExpressionFatty Acid Oxidation researchgate.net
ACOX1 Increased ExpressionFatty Acid Oxidation researchgate.net
SREBP-1c Decreased ExpressionLipogenesis researchgate.net
FAS Decreased ExpressionLipogenesis researchgate.net

Table 2: Summary of Soyasapogenol C's Impact on Cellular Lipid Metabolism

Cellular ProcessEffect of Soyasapogenol CKey MediatorsReference
Intracellular Triglyceride Accumulation InhibitionAMPK, PPARα researchgate.net
Lipogenesis SuppressionSREBP-1c, FAS researchgate.netresearchgate.net
Fatty Acid Oxidation EnhancementCPT-1α, ACOX1 researchgate.net

Enhancement of Fatty Acid Oxidation Gene Expression

Soyasapogenol C has been shown to significantly influence lipid metabolism at the genetic level, particularly by enhancing the expression of genes involved in fatty acid oxidation. researchgate.net In studies using HepG2 cells, a human liver cancer cell line commonly used to model liver function, Soyasapogenol C treatment was associated with an increase in fatty acid β-oxidation. mdpi.com This effect is closely linked to its ability to activate key regulatory proteins. nih.gov The compound induces the phosphorylation of AMP-activated protein kinase (AMPK) and promotes the nuclear translocation of peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netnih.gov The activation of PPARα leads to its binding to PPAR response elements (PPRE) in the promoter regions of target genes, thereby upregulating their expression. researchgate.netnih.gov Consequently, this cascade of events leads to a reduction in triglyceride accumulation by suppressing genes responsible for lipogenesis and simultaneously enhancing those for fatty acid oxidation. researchgate.netnih.gov

Key RegulatorActionDownstream EffectCellular Model
AMPK PhosphorylationActivates PPARα signalingHepG2 cells
PPARα Nuclear TranslocationEnhances PPRE binding activityHepG2 cells
Fatty Acid Oxidation Genes UpregulationIncreased fatty acid β-oxidationHepG2 cells
Lipogenesis Genes SuppressionDecreased triglyceride accumulationHepG2 cells

Exploration of Molecular Targets and Protein Interactions

To elucidate the complex mechanisms underlying the bioactivity of Soyasapogenol C, computational and systems biology approaches, including network pharmacology and protein-protein interaction mapping, have been employed. researchgate.netmdpi.com

Network pharmacology is utilized to predict the potential molecular targets of a bioactive compound and understand its mechanism of action from a systemic perspective. researchgate.netnih.gov For Soyasapogenol C, this analysis begins with identifying its potential protein targets, often comparing them with structurally similar compounds like Soyasapogenol B. researchgate.netresearchgate.net Studies have shown that Soyasapogenol C exhibits favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics and a strong binding affinity with predicted targets identified through network pathway analysis. researchgate.netnih.gov These analyses predict that the targets of Soyasapogenol C are significantly involved in lipid metabolism and metabolic syndrome-associated diseases. mdpi.com

Following the identification of potential targets via network pharmacology, a protein-protein interaction (PPI) network is constructed to map the complex interplay between these target proteins. researchgate.netresearchgate.net This network provides a global view of how these proteins function and organize within the cell. dana-farber.org For Soyasapogenol C, the PPI network of its shared targets with Soyasapogenol B was analyzed to understand their collaborative functions. researchgate.netresearchgate.net Gene Ontology (GO) enrichment analysis of these interacting proteins revealed that they are primarily associated with molecular functions (MF) like kinase activity and lipid binding, and biological processes (BP) such as lipid metabolic and catabolic processes. mdpi.com

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis is a bioinformatic technique used to identify the most significantly affected biological pathways for a given set of genes or proteins. mtoz-biolabs.com This analysis for the target proteins of Soyasapogenol C has revealed their significant involvement in crucial metabolic pathways. researchgate.netresearchgate.net The most prominent among these are the AMPK signaling pathway and the PPAR signaling pathway. mdpi.com The identification of these pathways through enrichment analysis corroborates the in vitro findings and reinforces the hypothesis that the activation of AMPK and PPARα is the core mechanism through which Soyasapogenol C exerts its effects on lipid metabolism. mdpi.com

Table of Enriched KEGG Pathways and GO Terms for Soyasapogenol C Targets mdpi.comresearchgate.net

Analysis TypeEnriched TermDescription
KEGG Pathway AMPK Signaling PathwayA central regulator of cellular energy homeostasis.
KEGG Pathway PPAR Signaling PathwayKey pathway in the regulation of lipid and glucose metabolism.
GO: Molecular Function Kinase ActivityCatalysis of the transfer of a phosphate (B84403) group to a molecule.
GO: Molecular Function Lipid BindingInteraction with lipids.
GO: Biological Process Lipid Metabolic ProcessThe chemical reactions and pathways involving lipids.
GO: Biological Process Lipid Catabolic ProcessThe breakdown of lipids.

Protein-Protein Interaction (PPI) Network Mapping

In Vitro Antiviral Activities

Soyasapogenol C has demonstrated antiviral properties, specifically against Herpes Simplex Virus Type 1 (HSV-1). researchgate.net Research indicates that it possesses moderate anti-HSV-1 activity. researchgate.net The mechanism of action appears to be related to its specific chemical structure. When compared to other related soyasapogenols, the presence of a double bond between carbons C-21 and C-22 in Soyasapogenol C is a key feature for its activity. researchgate.net In contrast, Soyasapogenol A, which has a hydroxyl group at C-21, and Soyasapogenol E, with a carbonyl group at C-22, show different levels of activity, suggesting that the specific configuration at this part of the molecule is crucial for its interaction with viral components or host cell factors involved in the viral life cycle. researchgate.net For instance, the hydroxyl group at C-21 appears to diminish anti-HSV-1 activity. researchgate.net

Cellular Assays for Viral Replication Inhibition

Cellular-level investigations have provided evidence for the antiviral properties of Soyasapogenol C, particularly against Herpes Simplex Virus type 1 (HSV-1). In vitro studies utilizing plaque reduction assays have been instrumental in quantifying the inhibitory effects of this compound on viral replication. Research has demonstrated that Soyasapogenol C exhibits anti-HSV-1 activity. medchemexpress.com

One study determined the 50% inhibitory concentration (IC₅₀) of Soyasapogenol C against HSV-1 to be 18.9 μM. medchemexpress.com The same study also evaluated the compound's cytotoxicity in host cells, reporting a 50% cytotoxic concentration (CC₅₀) of 921 μM. medchemexpress.com The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher value indicating greater selectivity for viral targets over host cells.

CompoundVirusIC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)Cell Line
Soyasapogenol CHerpes Simplex Virus-1 (HSV-1)18.992148.7Not Specified in Source

IC₅₀: 50% Inhibitory Concentration; CC₅₀: 50% Cytotoxic Concentration; SI: Selectivity Index (CC₅₀/IC₅₀).

Exploratory Studies on Anti-inflammatory and Antioxidant Properties in Cellular Systems

Exploratory in vitro studies have begun to uncover the anti-inflammatory and antioxidant potential of Soyasapogenol C at the cellular level. These investigations provide insights into the molecular mechanisms that may underlie its bioactivity.

Anti-inflammatory Properties: Research has shown that Soyasapogenol C possesses anti-inflammatory capabilities. A study demonstrated that both Soyasapogenol B and C exhibited anti-inflammatory effects by inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) in THP-1 human monocytic leukemia cells. nih.gov ICAM-1 is a key cell surface glycoprotein (B1211001) that is upregulated during inflammatory responses and facilitates the adhesion and transmigration of leukocytes.

Further evidence of its anti-inflammatory action comes from studies on diabetic kidney disease models. In vitro experiments using human kidney 2 (HK2) cells showed that Soyasapogenol C could suppress cholesterol accumulation. nih.gov In the corresponding in vivo model using db/db mice, Soyasapogenol C was found to inhibit renal inflammation. nih.gov The mechanism for this effect was linked to the upregulation of ABCA1 and ABCG1 via the liver X receptor α (LXRα). nih.gov

CompoundCell LineAssay/ModelKey FindingMechanism of Action
Soyasapogenol CTHP-1 (Human Monocytic Leukemia)TNF-α Induced InflammationInhibition of ICAM-1 expression. nih.govDownregulation of inflammatory adhesion molecules. nih.gov
Soyasapogenol CHK2 (Human Kidney)Cholesterol Accumulation ModelSuppressed cholesterol accumulation. nih.govUpregulation of ABCA1 and ABCG1 via LXRα. nih.gov

Antioxidant Properties: The antioxidant capacity of individual soyasapogenols, including Soyasapogenol C, is an area of ongoing investigation. While soyasaponins, the glycoside precursors to soyasapogenols, have demonstrated some antioxidant potential in chemical assays like the DPPH and ABTS radical scavenging methods, this activity was found to be weaker than that of known antioxidants such as ascorbic acid and α-tocopherol. nih.govsemanticscholar.org

Comparative studies on various soyasapogenols (A, B, D, and F) using a stable DPPH free radical assay indicated that they did not exhibit strong antioxidant activities. researchgate.netekb.eg This suggests that the primary bioactive properties of soyasapogenols may be more closely linked to other mechanisms, such as anti-inflammatory and antiviral pathways, rather than direct, potent free radical scavenging. Further research focusing specifically on Soyasapogenol C is required to definitively characterize its antioxidant profile in cellular systems.

Comparative Studies with Other Soyasapogenols and Analogues

Comparative Analysis of Biological Activities: Soyasapogenol C versus Soyasapogenol B

Soyasapogenol C is a derivative of Soyasapogenol B and is particularly abundant in fermented soybean products like Cheonggukjang. researchgate.netnih.gov While both compounds share a common structural backbone, subtle differences lead to variations in their biological effects.

Research indicates that both Soyasapogenol C and Soyasapogenol B can influence key signaling pathways, though with differing efficacy. A notable study demonstrated that Soyasapogenol C is a potent dual activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netnih.gov Activation of these pathways is crucial for regulating cellular energy homeostasis and lipid metabolism. researchgate.net

In a comparative study, Soyasapogenol C was found to induce the phosphorylation of AMPK and promote the nuclear translocation of PPARα more effectively than Soyasapogenol B. researchgate.netnih.gov This enhanced activity contributes to its superior ability to increase PPAR response element (PPRE) binding activity in HepG2 cells. researchgate.netnih.gov Both soyasapogenols have also been reported to exhibit anti-inflammatory activities by inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNFα. nih.gov

The differential activation of signaling pathways by Soyasapogenol C and Soyasapogenol B translates to distinct effects on cellular metabolism, particularly lipid metabolism. Soyasapogenol C has been shown to significantly inhibit the accumulation of triglycerides in HepG2 cells. researchgate.netnih.gov This effect is linked to its ability to suppress genes involved in lipogenesis while enhancing the expression of genes related to fatty acid oxidation. researchgate.netnih.gov

While Soyasapogenol B also demonstrates effects on lipid metabolism, studies suggest Soyasapogenol C is more potent in ameliorating hepatic steatosis. researchgate.netnih.gov In studies on 3T3-L1 adipocytes, Soyasapogenol B was found to lower cellular triglyceride levels by promoting triglyceride lipolysis and reducing resistin secretion, indicating its potential anti-obesity and anti-diabetic effects. semanticscholar.org However, direct comparative studies focusing on a broader range of metabolic parameters are still needed to fully delineate their respective roles.

Differences in Signaling Pathway Activation

In Silico Modeling and Predictive Analysis for Structure-Activity Relationships

Computational methods, including molecular docking and network pharmacology, have been instrumental in predicting and understanding the structure-activity relationships of Soyasapogenol C and its analogues.

Molecular docking simulations have been employed to compare the binding affinities of Soyasapogenol C and Soyasapogenol B with key protein targets. In silico analyses have shown that Soyasapogenol C exhibits a higher binding affinity to both AMPK and PPARα compared to Soyasapogenol B. researchgate.netresearchgate.net For instance, the binding energy scores from docking simulations indicated a more favorable interaction for Soyasapogenol C with these target proteins. researchgate.net These predictions align with in vitro results showing the superior ability of Soyasapogenol C to activate these pathways. researchgate.netnih.gov

Binding Affinity Predictions of Soyasapogenols with Target Proteins. researchgate.net
CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
Soyasapogenol CAMPK-9.6
Soyasapogenol BAMPK-9.1
Soyasapogenol CPPARα-8.5
Soyasapogenol BPPARα-8.1

Network pharmacology analysis has been utilized to predict and compare the potential targets and pathways of Soyasapogenol C and Soyasapogenol B. researchgate.netresearchgate.net These analyses have revealed that while both compounds share a significant number of predicted targets, there are also unique targets for each, suggesting distinct pharmacological profiles. researchgate.netresearchgate.net A Venn diagram of the predicted targets for both compounds showed a substantial overlap, with the common targets being enriched in pathways such as lipid metabolism, kinase activity, and specifically the AMPK and PPARα signaling pathways. researchgate.netresearchgate.net This approach helps to build a comprehensive understanding of their mechanisms of action and provides a basis for their potential therapeutic applications. researchgate.net

Molecular Docking and Binding Affinity Predictions

Structural Modifications and Derivative Synthesis for Enhanced Bioactivity

The structural framework of soyasapogenols presents opportunities for chemical modification to enhance their biological activities. Research has explored the synthesis of various derivatives to improve potency and pharmacokinetic properties.

For instance, studies on Soyasapogenol B have shown that modifications at the C-22 hydroxyl group can influence its hepatoprotective effects. researchgate.net The synthesis of C(22) homologous derivatives has been a subject of investigation to explore structure-activity relationships further. researcher.life Similarly, microbial transformation has been employed as a method to create novel derivatives of soyasapogenols. This process can introduce various functional groups, such as hydroxyl groups, or alter the carbon skeleton, leading to compounds with potentially enhanced or novel bioactivities. acs.org For example, microbial transformation of Soyasapogenol A has yielded derivatives with potent anti-inflammatory activity. acs.org While specific studies on the derivatization of Soyasapogenol C are less common, the principles learned from its analogues can guide future synthetic efforts to optimize its therapeutic potential.

Homologous Derivatives of Soyasapogenol Precursors

Soyasapogenols are a class of aglycones, which are the non-sugar components of soyasaponins, a group of oleanane-type triterpenoid (B12794562) glycosides found predominantly in soybeans (Glycine max). mdpi.comnih.gov The structural foundation of these compounds is the pentacyclic oleanane (B1240867) framework. bibliotekanauki.pl The diversity within the soyasapogenol family arises from variations in the oxygenation patterns on this core structure. frontiersin.org

Soyasapogenol C is a derivative of its more extensively studied precursor, Soyasapogenol B. mdpi.comnih.gov The precursors for most common soyasaponins are Soyasapogenol A and Soyasapogenol B. frontiersin.org

Soyasapogenol B (SSB) is characterized as a C-22 and C-24 hydroxylated β-amyrin. frontiersin.org It serves as the aglycone for group B soyasaponins. oup.comresearchgate.net

Soyasapogenol A (SSA) is structurally distinct from SSB due to an additional hydroxyl group at the C-21 position. frontiersin.orgoup.com This aglycone is the core of group A saponins (B1172615). oup.com

Soyasapogenol C (SSC) is specifically identified as olean-12,21-diene-3β,24-diol. bibliotekanauki.pl It is found in significant quantities in certain fermented soybean products. mdpi.comnih.gov Its structure differs from Soyasapogenol B primarily at the C-21 and C-22 positions. While SSB possesses a hydroxyl group at C-22, SSC features a double bond between C-21 and C-22. This structural modification from its precursor is a key determinant of its altered biological activity. The synthesis of various homologous derivatives of Soyasapogenol B has been a strategy to explore structure-activity relationships, showing that modifications at the C-22 hydroxyl moiety can enhance certain biological effects. researcher.lifenih.gov

Impact of Structural Variations on Cellular Responses

The structural differences between Soyasapogenol C and its analogues, particularly Soyasapogenol B, have a profound impact on their interactions at the cellular level. Research highlights that these variations influence everything from pharmacokinetic properties to specific molecular target engagement.

A 2022 study using a novel SANDA (structural screening, ADMET prediction, network pharmacology, docking validation, and activity evaluation) methodology conducted a direct comparison between Soyasapogenol C and Soyasapogenol B. mdpi.comnih.gov The in silico analysis predicted that Soyasapogenol C possesses more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics than Soyasapogenol B. mdpi.comresearchgate.net

Table 1: Comparative ADMET Properties of Soyasapogenol C and Soyasapogenol B
PropertySoyasapogenol B (SSB)Soyasapogenol C (SSC)
Aqueous Solubility-4.409-4.131
Blood Brain Barrier-0.569-0.038
CYP2D6 Binding0.1790.036
Hepatotoxicity0.5960.613
Human Intestinal Absorption0.8930.941
Plasma Protein Binding0.7250.599

Data sourced from Arulkumar et al., 2022. researchgate.net

Further investigation revealed that Soyasapogenol C has a higher binding affinity for molecular targets involved in lipid metabolism compared to Soyasapogenol B. mdpi.com Specifically, Soyasapogenol C was identified as a potent dual activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). nih.gov In HepG2 liver cells, this superior activity translated into more significant cellular effects. mdpi.com Soyasapogenol C more effectively induced the phosphorylation of AMPK and stimulated the nuclear translocation of PPARα. mdpi.comnih.gov Consequently, it demonstrated a greater capacity to inhibit triglyceride accumulation, a process linked to the suppression of lipogenesis genes and the enhancement of fatty acid oxidation gene expression. mdpi.comresearchgate.net

When comparing Soyasapogenol B with Soyasapogenol A, studies in 3T3-L1 adipocytes found that Soyasapogenol B was more effective at reducing cellular triglyceride content. semanticscholar.org This suggests that the absence of the C-21 hydroxyl group, which distinguishes Soyasapogenol B from Soyasapogenol A, is beneficial for this particular activity. The unique C-21/C-22 dienyl structure of Soyasapogenol C appears to further enhance lipid-regulating activities compared to the hydroxylated structures of both Soyasapogenol A and B. mdpi.com

Broader comparative studies on soyasapogenols have consistently shown that the position and orientation of hydroxyl groups on the oleanane skeleton are critical for biological function. A study comparing the cytotoxic activities of soyasapogenols A, B, D, and F found that the alignment of a β-hydroxyl group at the C-21 or C-22 position significantly increased cytotoxic activity against several cancer cell lines. ekb.eg This underscores how the specific structural arrangement around the C and D rings of the soyasapogenol molecule dictates its interaction with cellular components and its subsequent biological response.

Table 2: Comparative Cellular Effects of Soyasapogenol C and B in HepG2 Cells
Cellular ResponseSoyasapogenol B (SSB)Soyasapogenol C (SSC)Reference
Binding Affinity to Lipid Metabolism TargetsLowerHigher mdpi.com
AMPK PhosphorylationLess effectiveMore effective induction mdpi.comnih.gov
PPARα Nuclear TranslocationLess effectiveMore effective stimulation mdpi.comnih.gov
Inhibition of Triglyceride AccumulationEffectiveSignificantly more effective mdpi.comresearchgate.net

Future Research Directions and Translational Prospects for Soyasapogenol C

Unraveling Undiscovered Molecular Mechanisms of Action

While some molecular targets of Soyasapogenol C have been identified, a comprehensive understanding of its mechanism of action is still developing. Future research should focus on a deeper exploration of its interactions at the molecular level.

Key Research Areas:

AMPK/PPARα Dual Activation: Soyasapogenol C has been shown to be a dual activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netnih.gov This dual activation is significant in its ability to ameliorate hepatic steatosis by inhibiting lipogenesis and enhancing fatty acid oxidation. researchgate.netresearchgate.net Further studies are needed to dissect the precise molecular interplay between Soyasapogenol C and these two crucial metabolic regulators.

LXRα Agonism: Recent findings have identified Soyasapogenol C as a novel liver X receptor α (LXRα) agonist. nih.gov This mechanism is implicated in its ability to mitigate cholesterol accumulation in diabetic kidney disease by upregulating ABCA1 and ABCG1. nih.gov Deeper investigation into the structural basis of this interaction and its downstream consequences is warranted.

Anti-inflammatory Pathways: Soyasapogenol C has demonstrated anti-inflammatory properties, including the inhibition of TNFα-induced expression of intercellular adhesion molecule-1 (ICAM-1). nih.gov The potential involvement of the TLR4/MyD88 signaling pathway, a key regulator of inflammation, presents a promising avenue for future research. nih.gov

Investigation of Novel Cellular Targets and Pathways

Identifying new cellular targets and signaling pathways affected by Soyasapogenol C is crucial for expanding its therapeutic applications. Network pharmacology and in silico approaches can be instrumental in predicting and validating these novel interactions.

Potential Novel Targets and Pathways:

Network Pharmacology Predictions: In silico analyses have predicted various potential targets for Soyasapogenol C, including kinases and proteins involved in lipid metabolism. researchgate.net Experimental validation of these predicted targets is a critical next step.

Anti-HSV-1 Activity: Soyasapogenol C has shown potent activity against Herpes Simplex Virus-1 (HSV-1) with a reported IC50 of 18.9 μM. medchemexpress.com The cellular and viral targets responsible for this antiviral effect remain to be elucidated.

Osteogenic Effects: While research has focused on Soyasapogenol B's role in promoting osteoblast differentiation through pathways involving RUNX2 and Smad1/5/8, the potential effects of Soyasapogenol C on bone metabolism are yet to be explored. mdpi.com

Advanced Analytical Methodologies for Trace Quantification and Metabolite Profiling

The accurate quantification of Soyasapogenol C and its metabolites in complex biological and food matrices is essential for pharmacokinetic studies and for understanding its dietary intake and bioavailability.

Current and Future Analytical Approaches:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for the quantification of soyasaponins and their aglycones. usda.govmdpi.comishs.orgnih.gov The development of more rapid and sensitive LC-MS/MS methods will improve the efficiency of analysis. nih.gov

Metabolite Profiling: Metabolomics studies using techniques like gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) are crucial for identifying and quantifying Soyasapogenol C in various fermented soybean products and for tracking its biotransformation during fermentation. mdpi.comnih.govresearchgate.net

Extraction Methods: Developing optimized extraction procedures is critical for obtaining accurate quantitative data from different sample types, such as soybean-based yogurt alternatives. mdpi.com

Table 1: Analytical Methods for Soyasaponin and Soyasapogenol Analysis

Analytical TechniqueApplicationReference
HPLC with Evaporative Light Scattering Detector (ELSD)Quantification of soyasapogenol A and B after acid hydrolysis. ishs.org
LC-MSIdentification and quantification of group A and group B soyasaponins. usda.gov
LC-MS/MSQuantification of soyasapogenols in soy foods. nih.gov
GC-TOF-MSMetabolite profiling of fermented soybean products. mdpi.com
UHPLC-Orbitrap-MS/MSMetabolite profiling of doenjang and ganjang. nih.gov

Exploration of Biosynthetic Engineering for Enhanced Production in Plant Systems

The natural abundance of Soyasapogenol C can be low. Metabolic engineering of plants or microbial systems offers a promising strategy to increase its production for research and potential commercialization.

Strategies for Enhanced Production:

Understanding the Biosynthetic Pathway: The biosynthesis of soyasaponins involves several key enzymes, including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org Soyasapogenol B is a precursor to Soyasapogenol A, which is the aglycone of group A saponins (B1172615). mdpi.comfrontiersin.org

Genetic Engineering in Plants: Transgenic approaches in soybean, such as suppressing the expression of β-amyrin synthase, have been explored to modify the saponin (B1150181) profile. frontiersin.org Further genetic modifications targeting specific CYPs and UGTs could lead to increased accumulation of Soyasapogenol C.

Heterologous Production in Microorganisms: Saccharomyces cerevisiae has been engineered to produce Soyasapogenol B by introducing genes for β-amyrin synthase and specific CYPs. nih.gov This platform could be further engineered for the production of Soyasapogenol C.

Development of Advanced In Vitro and In Silico Models for Mechanistic Elucidation

To accelerate research and reduce reliance on animal models, the development and application of sophisticated in vitro and in silico models are essential for dissecting the mechanisms of action of Soyasapogenol C.

Advanced Modeling Approaches:

In Vitro Cell Models: Various human cell lines are utilized to study the effects of soyasapogenols. For instance, HepG2 cells are used to investigate hepatoprotective effects, while 3T3-L1 adipocytes are used for studying anti-obesity effects. researchgate.netsemanticscholar.orgresearchgate.netbenthamdirect.com The use of co-culture systems and 3D organoids could provide more physiologically relevant models.

In Silico Modeling: Molecular docking and network pharmacology are powerful in silico tools for predicting the binding affinities of Soyasapogenol C with its molecular targets and for identifying potential signaling pathways. researchgate.netscispace.com A novel SANDA (structural screening, ADMET prediction, network pharmacology, docking validation, and activity evaluation) methodology has been successfully used to investigate the hepatoprotective effects of Soyasapogenol C. nih.gov

Microbial Transformation Models: In vitro fermentation models using human fecal microbiota are valuable for studying the biotransformation of soyasaponins into their bioactive aglycones, such as Soyasapogenol C. mdpi.com

Q & A

Q. How should systematic reviews on Soyasapogenol C address publication bias or incomplete datasets?

  • Methodological Answer : Use Egger’s regression or funnel plots to detect bias. Include grey literature (theses, conference abstracts) and contact authors for raw data. Pre-register review protocols on platforms like PROSPERO to enhance transparency .

Ethical and Reporting Standards

Q. What ethical considerations apply to animal studies involving Soyasapogenol C?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting, including justification of sample sizes and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and include approval IDs in publications .

Q. How can researchers avoid common pitfalls in visualizing Soyasapogenol C-related data?

  • Methodological Answer : Use color-blind-friendly palettes and label axes clearly (compound name, units). For structural diagrams, include IUPAC nomenclature and avoid overcrowding figures with excessive annotations. Follow journal-specific guidelines for graphical abstracts .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.